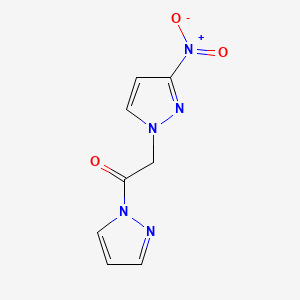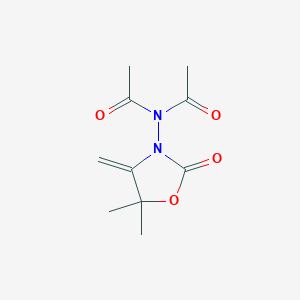![molecular formula C21H23FN4 B5962629 N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B5962629.png)
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is a complex organic compound that features a fluorophenyl group, a pyridinylpyrrol group, and a piperidinamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinylpyrrol intermediate: This can be achieved through a condensation reaction between pyridine and pyrrole derivatives under acidic or basic conditions.
Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridinylpyrrol intermediate.
Formation of the piperidinamine structure: This can be done through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylpyrrol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
- N-(4-bromophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
- N-(4-methylphenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
Uniqueness
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity, reactivity, and biological activity. This makes it distinct from its analogs with different substituents.
特性
IUPAC Name |
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4/c22-17-8-10-18(11-9-17)24-19-5-3-13-25(15-19)16-20-6-4-14-26(20)21-7-1-2-12-23-21/h1-2,4,6-12,14,19,24H,3,5,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUESZZNZIYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CN2C3=CC=CC=N3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B5962581.png)
![ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B5962583.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)

![2-fluoro-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5962619.png)
![methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5962624.png)
![2,4-dibromo-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B5962625.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5962649.png)
![3-[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5962657.png)
